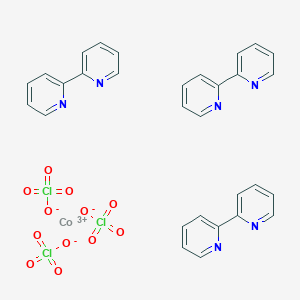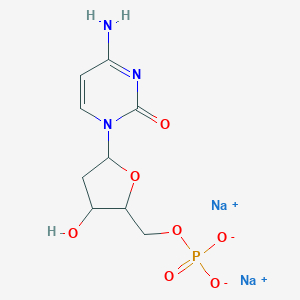
2-Méthyl-4-phénylpyridine
Vue d'ensemble
Description
2-Methyl-4-phenylpyridine (2MPP) is a heterocyclic aromatic compound belonging to the class of pyridines. It is a colorless, odorless, crystalline solid that is soluble in water and other organic solvents. It is commonly used as a precursor for a variety of pharmaceuticals and as a reagent in organic synthesis. 2MPP has also been used in scientific research as a model compound to study the mechanism of action and biochemical and physiological effects of other heterocyclic aromatic compounds.
Applications De Recherche Scientifique
Chimie Synthétique: Synthèse en Continu
En chimie synthétique, le MPP+ est synthétisé par un processus de synthèse en continu. Cette méthode présente des avantages tels que des temps de réaction plus courts, une sécurité accrue et une réduction des déchets, ce qui en fait une alternative plus écologique aux réactions par lots classiques .
Développement de Pesticides: Activité Herbicide
Les dérivés du MPP+ ont été étudiés pour leur activité herbicide. De nouveaux dérivés de pyrazole contenant des fragments de phénylpyridine ont montré des activités herbicides modérées contre certaines espèces de mauvaises herbes, indiquant des applications potentielles dans le développement de nouveaux herbicides .
Chimie Verte: Développement de Catalyseurs
La synthèse du MPP+ implique l'utilisation du nickel de Raney® comme catalyseur. La recherche visant à améliorer l'efficacité et la sélectivité de ce processus contribue au domaine plus large de la chimie verte, visant à rendre la production chimique plus durable .
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-4-phenylpyridine is the mitochondrial respiratory system . It structurally resembles N-methyl-4-phenylpyridinium ion (MPP+), a toxic metabolite of the parkinsonism-inducing agent .
Mode of Action
2-Methyl-4-phenylpyridine inhibits the mitochondrial respiratory system, specifically the NAD (+)-linked O2 consumption . This inhibition is potentiated by tetraphenylboron and reversed by dinitrophenol, indicating the involvement of cationic forms . The participation of neutral forms is also suggested by the inhibitory time courses, which are unlike mpp+ .
Biochemical Pathways
The compound affects the mitochondrial respiratory pathway, leading to respiratory inhibition . This inhibition could reasonably underlie the reported neurotoxicity of 2-Methyl-4-phenylpyridine .
Result of Action
The primary result of 2-Methyl-4-phenylpyridine’s action is mitochondrial respiratory inhibition , which could lead to neurotoxicity . This is particularly relevant to dopaminergic neurons, as seen in the case of MPP+ .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-phenylpyridine can be influenced by various environmental factors. For instance, the compound’s action could be affected by the presence of other substances in the environment, such as tetraphenylboron and dinitrophenol, which potentiate and reverse its inhibitory effect, respectively . .
Orientations Futures
The synthesis of 2-methylpyridines via α-methylation represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This method could be used to produce a series of 2-methylpyridines for various applications .
Analyse Biochimique
Biochemical Properties
It is known that its closely related compound, 1-methyl-4-phenylpyridinium (MPP+), is a neurotoxin that interferes with oxidative phosphorylation in mitochondria by inhibiting complex I . This leads to the depletion of ATP and eventual cell death .
Cellular Effects
Mpp+, a related compound, is known to cause cell death by interfering with oxidative phosphorylation in mitochondria . It is also known to selectively destroy dopaminergic neurons, leading to symptoms of Parkinson’s disease .
Molecular Mechanism
Mpp+ is known to act by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .
Temporal Effects in Laboratory Settings
It is known that related compounds like MPP+ can cause rapid and selective destruction of catecholaminergic neurons .
Dosage Effects in Animal Models
Related compounds like MPP+ have been used to create animal models of Parkinson’s disease .
Metabolic Pathways
It is known that MPP+ arises in the body as the toxic metabolite of the closely related compound MPTP .
Transport and Distribution
Mpp+ is known to be taken up into dopaminergic neurons and accumulate in the mitochondria .
Subcellular Localization
Mpp+ is known to accumulate in the mitochondria of dopaminergic neurons .
Propriétés
IUPAC Name |
2-methyl-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNQZTZTZWPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376489 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15032-21-0 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-methyl-4-phenylpyridine derivatives in organic synthesis?
A1: Research suggests that 2-methyl-4-phenylpyridine derivatives can act as valuable building blocks in organic synthesis. For example, a study demonstrated the synthesis of ethyl 6-(4,6-diamino-1,3,5-triazin-2-yl amino)-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate (5j), a novel pyridine derivative, utilizing melamine as the nitrogen source. [] This highlights the versatility of these compounds in constructing complex heterocyclic structures.
Q2: Can you elaborate on the catalytic properties of materials incorporating 2-methyl-4-phenylpyridine moieties?
A2: While the provided research doesn't directly explore the catalytic properties of 2-methyl-4-phenylpyridine itself, one study showcases the synthesis of copper nanoparticles decorated onto N-doped carbon nanotubes (Cu/NCNTs). [] This nanomaterial exhibits promising catalytic activity in synthesizing four-component pyridine derivatives, showcasing the potential of incorporating similar pyridine-based structures into catalytic systems.
Q3: What insights do the crystal structures of 1,2- and 1,4-dihydropyridines offer about these compounds?
A3: Examining the crystal structures of 1,2- and 1,4-dihydropyridines, including derivatives like 1-dimethylamino-5-ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl-2-methyl-4-phenylpyridine, provides valuable information about their three-dimensional conformations and molecular packing. [] These structural insights can be crucial for understanding their reactivity, potential interactions with biological targets, and for guiding the design of novel derivatives with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















